molecular formula C14H21NO B1428100 [2-(Cyclohexyloxy)-4-methylphenyl]methanamine CAS No. 1250951-47-3

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine

Cat. No. B1428100
M. Wt: 219.32 g/mol
InChI Key: QNIMHIQMTXEXRE-UHFFFAOYSA-N
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Description

“[2-(Cyclohexyloxy)-4-methylphenyl]methanamine” is a chemical compound with the CAS Number: 1250951-47-3 . It has a molecular weight of 219.33 and its IUPAC name is [2-(cyclohexyloxy)-4-methylphenyl]methanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for [2-(Cyclohexyloxy)-4-methylphenyl]methanamine is 1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine has a molecular weight of 219.33 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which shares a structural similarity with [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, was synthesized using p-Toluic hydrazide and glycine. This process was characterized using various spectroscopic techniques (Shimoga et al., 2018).

Pharmacological Research

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, were investigated as serotonin 5-HT1A receptor-biased agonists. These derivatives showed potential as antidepressants (Sniecikowska et al., 2019).

  • Another study on similar 1-(1-benzoylpiperidin-4-yl)methanamine derivatives explored their effects on ERK1/2 phosphorylation and β-arrestin recruitment, indicating distinct profiles for potential CNS pathologies treatments (Sniecikowska et al., 2020).

Analytical Techniques

  • Arylcyclohexylamines, similar in structure to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, were characterized using gas chromatography, mass spectrometry, and NMR spectroscopy. These analytical methods are vital for identifying and understanding the properties of such compounds (De Paoli et al., 2013).

Chemical Reactivity

  • The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, structurally related to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, was synthesized and its structure established using NMR and MS data. This research contributes to understanding the chemical reactivity and structural characteristics of similar compounds (Younas et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-cyclohexyloxy-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMHIQMTXEXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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